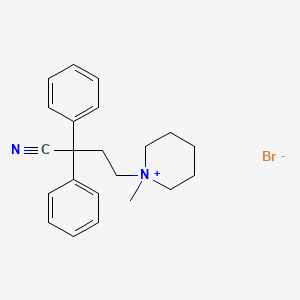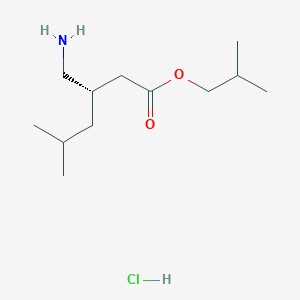
Pregabalin Isobutyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregabalin Isobutyl Ester Hydrochloride is a derivative of Pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin itself is a structural analog of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. The esterification of Pregabalin with isobutanol and subsequent conversion to its hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pregabalin Isobutyl Ester Hydrochloride typically involves the esterification of Pregabalin with isobutanol. This reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The resulting ester is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of enzymatic catalysts, such as lipases, has also been explored to achieve more environmentally friendly and efficient synthesis routes .
Analyse Des Réactions Chimiques
Types of Reactions
Pregabalin Isobutyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Pregabalin and isobutanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines can be used under mild heating conditions.
Major Products Formed
Hydrolysis: Pregabalin and isobutanol.
Oxidation: Carboxylic acids derived from the oxidation of the isobutyl group.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pregabalin Isobutyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of esterified drugs.
Medicine: Explored for its potential use in drug delivery systems due to its enhanced solubility and stability.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of Pregabalin Isobutyl Ester Hydrochloride is similar to that of Pregabalin. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This results in its anticonvulsant and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregabalin: The parent compound, used primarily for its anticonvulsant and analgesic properties.
Gabapentin: Another GABA analog with similar uses but different pharmacokinetic properties.
Baclofen: A GABA-B receptor agonist used as a muscle relaxant.
Uniqueness
Pregabalin Isobutyl Ester Hydrochloride is unique due to its enhanced solubility and stability compared to Pregabalin. This makes it a valuable compound for research and industrial applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C12H26ClNO2 |
|---|---|
Poids moléculaire |
251.79 g/mol |
Nom IUPAC |
2-methylpropyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-9(2)5-11(7-13)6-12(14)15-8-10(3)4;/h9-11H,5-8,13H2,1-4H3;1H/t11-;/m0./s1 |
Clé InChI |
YZLOMCZKXFOKMH-MERQFXBCSA-N |
SMILES isomérique |
CC(C)C[C@@H](CC(=O)OCC(C)C)CN.Cl |
SMILES canonique |
CC(C)CC(CC(=O)OCC(C)C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



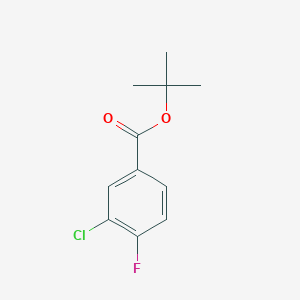
![Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride](/img/structure/B13451190.png)
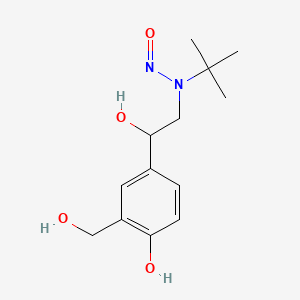
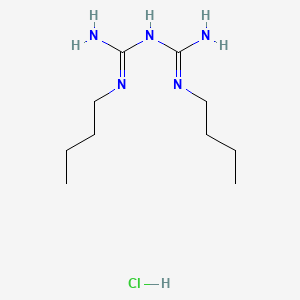
![Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13451204.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone](/img/structure/B13451209.png)
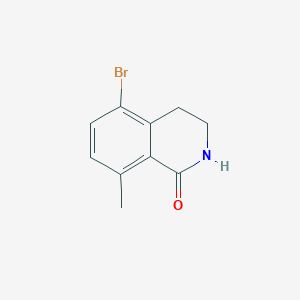
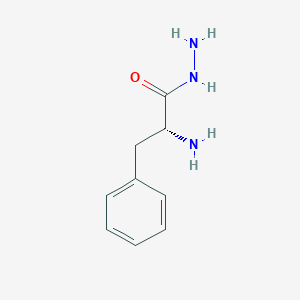
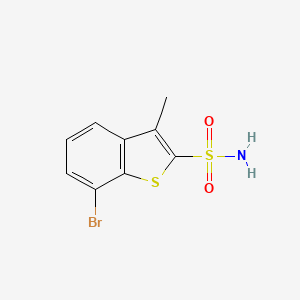
![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)

